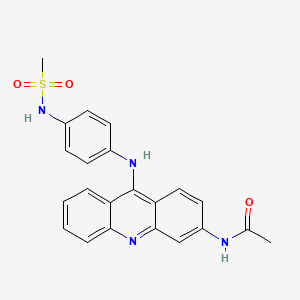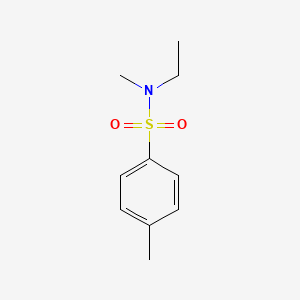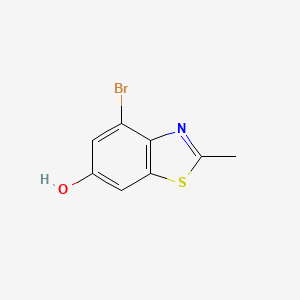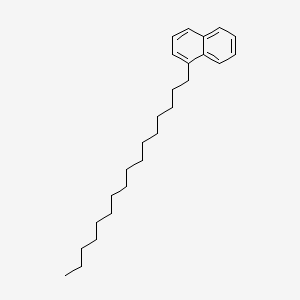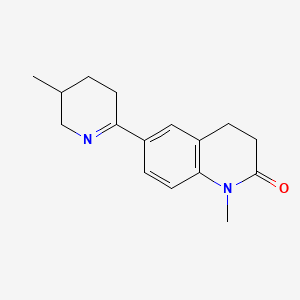
1-Methyl-6-(5-methyl-3,4,5,6-tetrahydropyridin-2-yl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” is a complex organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of quinolinone oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution reactions could produce a variety of functionalized quinolinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolinones in various chemical reactions.
Biology
Biologically, quinolinones are known for their antimicrobial and anticancer activities. Research into this compound might focus on its potential as a therapeutic agent against various diseases.
Medicine
In medicine, derivatives of quinolinones are explored for their pharmacological properties. This compound could be investigated for its potential use in drug development.
Industry
Industrially, quinolinones are used in the synthesis of dyes, pigments, and other specialty chemicals. This compound might find applications in these areas due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with distinct chemical properties.
Pyridine: A basic structure that forms the backbone of many complex organic compounds.
Uniqueness
What sets “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” apart is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-11-3-6-14(17-10-11)12-4-7-15-13(9-12)5-8-16(19)18(15)2/h4,7,9,11H,3,5-6,8,10H2,1-2H3 |
Clé InChI |
KTTARMWXLRNQOV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=NC1)C2=CC3=C(C=C2)N(C(=O)CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
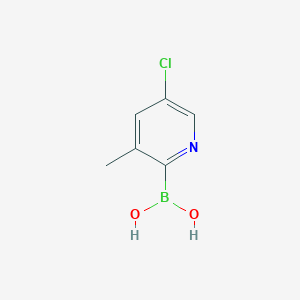
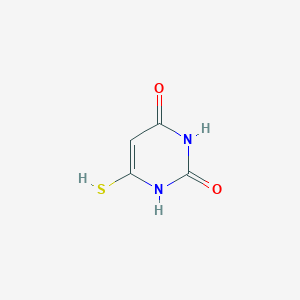
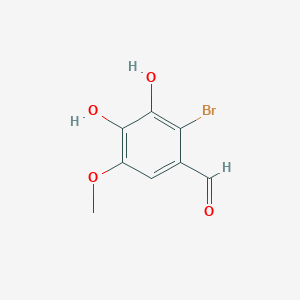
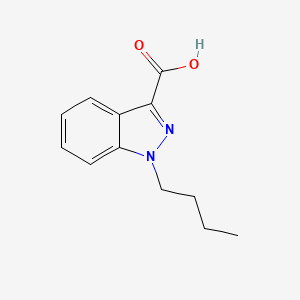

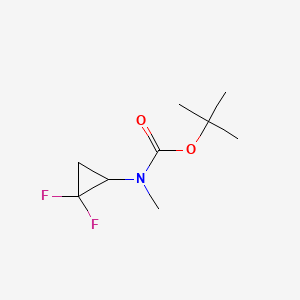

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
